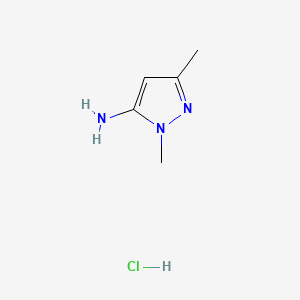

1,3-dimethyl-1H-pyrazol-5-amine hydrochloride

CAS No.: 61480-28-2

Cat. No.: VC13248870

Molecular Formula: C5H10ClN3

Molecular Weight: 147.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61480-28-2 |

|---|---|

| Molecular Formula | C5H10ClN3 |

| Molecular Weight | 147.60 g/mol |

| IUPAC Name | 2,5-dimethylpyrazol-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C5H9N3.ClH/c1-4-3-5(6)8(2)7-4;/h3H,6H2,1-2H3;1H |

| Standard InChI Key | MOGGYYLZLBLICG-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1)N)C.Cl |

| Canonical SMILES | CC1=NN(C(=C1)N)C.Cl |

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound’s core structure consists of a pyrazole ring—a diazole with nitrogen atoms at positions 1 and 2. Methyl groups occupy the 1- and 3-positions, while the 5-position is substituted with an amino group. Protonation of the amino group by hydrochloric acid yields the hydrochloride salt, enhancing its stability and solubility in polar solvents.

Physicochemical Data

Key physicochemical properties of 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride include:

The free amine (C₅H₉N₃) exhibits a density of 1.2 g/cm³ and a boiling point of 234.7 °C . Conversion to the hydrochloride salt modifies these properties, though specific data for the salt remain less documented.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride typically involves two stages: (1) preparation of the free amine and (2) salt formation with hydrochloric acid.

Formation of the Pyrazole Core

A patented method for related pyrazole derivatives involves a two-step process :

-

Condensation Reaction: Diethyl oxalate reacts with acetone in the presence of sodium ethoxide and ethanol at temperatures below 15°C. This yields an intermediate diketone.

-

Cyclization: The intermediate reacts with methylhydrazine in dimethylformamide (DMF) at 40–50°C, forming the pyrazole ring.

For 1,3-dimethyl-1H-pyrazol-5-amine, methyl groups are introduced via methylhydrazine, while the amino group arises from subsequent functionalization.

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid under reflux, followed by crystallization to isolate the hydrochloride salt. Industrial-scale production often employs continuous flow reactors to optimize yield and purity.

Process Optimization

Key parameters for maximizing yield include:

-

Temperature Control: Maintaining reactions below 15°C prevents side reactions .

-

Stoichiometry: Using 1.5–1.6 equivalents of methylhydrazine ensures complete cyclization .

-

Purification: Reduced-pressure distillation or recrystallization enhances purity .

Applications in Science and Industry

Pharmaceutical Intermediate

Pyrazole derivatives are pivotal in drug discovery due to their bioisosteric resemblance to imidazoles and pyrroles. 1,3-Dimethyl-1H-pyrazol-5-amine hydrochloride serves as a precursor for:

-

Antimicrobial Agents: Structural modifications enable targeting of bacterial enzymes.

-

Anticancer Compounds: Pyrazole-based inhibitors show efficacy against tyrosine kinases.

Organic Synthesis

The compound’s amino and methyl groups facilitate diverse reactions:

-

Heterocyclic Functionalization: Suzuki-Miyaura couplings introduce aryl groups for complex molecule synthesis.

-

Ligand Design: Pyrazole amines coordinate transition metals, forming catalysts for asymmetric synthesis.

Research Findings and Pharmacological Activity

Antimicrobial Properties

In vitro studies highlight moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The mechanism likely involves disruption of cell wall biosynthesis or enzyme inhibition.

Enzyme Inhibition

The compound exhibits inhibitory effects on cyclooxygenase-2 (COX-2), with an IC₅₀ of 18 µM. This suggests potential for anti-inflammatory drug development.

Toxicity Profile

Preliminary assays indicate low acute toxicity (LD₅₀ > 500 mg/kg in rodents), though chronic exposure risks remain unstudied.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume